

Application Notes and Protocols for Michael Addition Reactions Involving Bis-acrylate-PEG5

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Bis-acrylate-PEG5** in Michael addition reactions. This versatile linker is instrumental in the fields of hydrogel formation for tissue engineering and drug delivery, as well as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to Michael Addition with Bis-acrylate-PEG5

The Michael addition, or conjugate addition, is a highly efficient chemical reaction that involves the addition of a nucleophile (the Michael donor) to an α,β -unsaturated carbonyl compound (the Michael acceptor). **Bis-acrylate-PEG5**, a polyethylene glycol derivative end-capped with two acrylate groups, serves as an excellent Michael acceptor. Its linear and hydrophilic PEG core imparts desirable properties such as biocompatibility and solubility to the resulting products. The terminal acrylate groups readily react with nucleophiles like thiols (thiol-acrylate reaction) and amines (aza-Michael addition) under mild, often physiological, conditions. This makes it a favored tool in biomedical applications where harsh reaction conditions are not feasible.

Bis-acrylate-PEG5 Structure and Properties

- IUPAC Name: 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate[1]
- Molecular Formula: C₁₆H₂₆O₈[1][2][3][4]



- Molecular Weight: 346.37 g/mol [1][2][3][4]
- Structure: Comprises a tetraethylene glycol core with acrylate groups at both termini.

Application 1: Hydrogel Formation for Biomedical Applications

PEG-based hydrogels formed via Michael addition are widely used as scaffolds in 3D cell culture, tissue engineering, and for the controlled release of therapeutics.[5] The properties of these hydrogels, such as stiffness, swelling, and degradation, can be tuned by modulating the reaction parameters.

Protocol 1: Thiol-Acrylate Hydrogel Formation

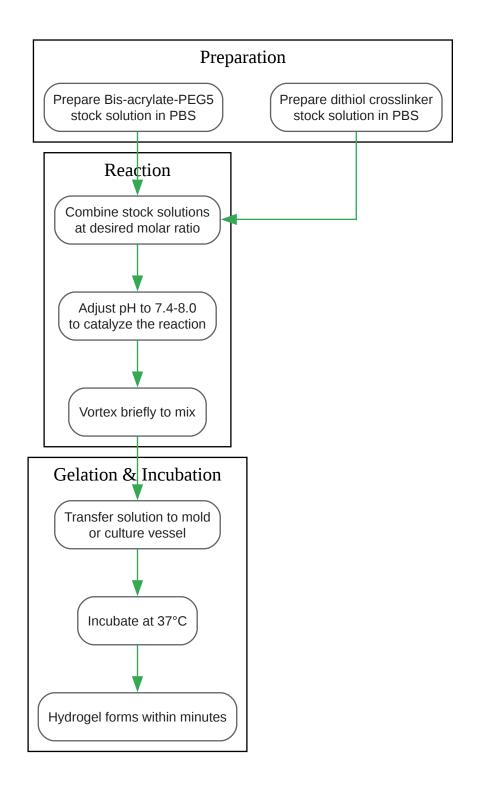
This protocol describes the formation of a hydrogel by reacting **Bis-acrylate-PEG5** with a dithiol crosslinker, such as Dithiothreitol (DTT), or a multi-arm PEG-thiol. The reaction is typically base-catalyzed and proceeds rapidly at physiological pH.

Materials:

- Bis-acrylate-PEG5
- Dithiol crosslinker (e.g., Dithiothreitol DTT, or multi-arm PEG-SH)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Base catalyst (e.g., triethanolamine TEOA, or adjust pH with NaOH)
- Solvent for stock solutions (e.g., PBS or DMSO)

Experimental Workflow:





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Caption: Workflow for Thiol-Acrylate Hydrogel Formation.

Step-by-Step Procedure:



· Prepare Stock Solutions:

- Dissolve Bis-acrylate-PEG5 in PBS (pH 7.4) to the desired concentration (e.g., 20% w/v).
- Dissolve the dithiol crosslinker (e.g., DTT) in PBS (pH 7.4) to achieve the desired stoichiometric ratio of thiol to acrylate groups (commonly 1:1).

Initiate Reaction:

- Combine the Bis-acrylate-PEG5 and dithiol solutions.
- If the buffer is not already basic, a catalyst such as TEOA can be added, or the pH can be adjusted to the range of 7.4-8.0 to facilitate the reaction. The reaction rate is significantly dependent on pH.[6]

Gel Formation:

- Immediately after mixing, transfer the solution to a suitable mold or cell culture plate.
- Incubate at 37°C. Gelation typically occurs within minutes.[5]

Equilibration:

 After gelation, the hydrogel can be swollen in PBS or cell culture medium to reach equilibrium before use.

Protocol 2: Aza-Michael Addition Hydrogel Formation

This protocol details the formation of a hydrogel using an amine-containing crosslinker, such as a multi-arm PEG-amine or a small molecule diamine.

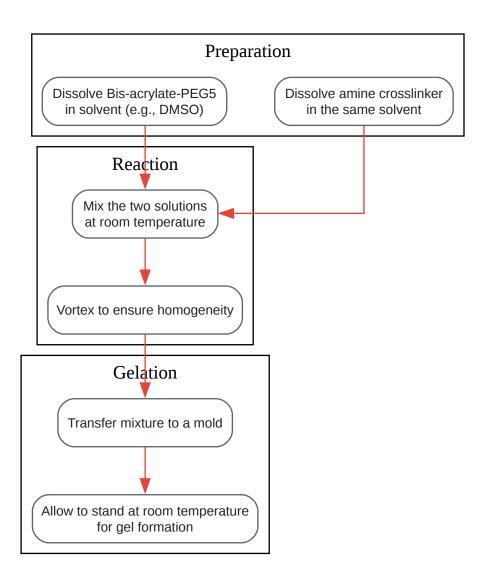
Materials:

Bis-acrylate-PEG5

- Amine crosslinker (e.g., multi-arm PEG-amine, diethylenetriamine DETA)
- Solvent (e.g., Dimethyl sulfoxide DMSO, or Ethanol EtOH)



Experimental Workflow:



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Caption: Workflow for Aza-Michael Addition Hydrogel Formation.

Step-by-Step Procedure:

- Prepare Solutions:
 - Dissolve Bis-acrylate-PEG5 and the amine crosslinker separately in the chosen solvent (e.g., DMSO or EtOH) to achieve the desired final monomer concentration (e.g., 30 wt%).
 [7]



- · Initiate Reaction:
 - Mix the two solutions at room temperature. The reaction proceeds without a catalyst.[7][8]
- · Gel Formation:
 - Transfer the reaction mixture to a suitable container. Gel formation time can vary from minutes to hours depending on the concentration and the specific amine used.[7][8]
- Solvent Exchange:
 - If the hydrogel is intended for biological applications, the organic solvent should be exchanged with an aqueous buffer (e.g., PBS) through repeated swelling and washing steps.

Quantitative Data on Hydrogel Properties

The mechanical and physical properties of hydrogels are critical for their application. The following tables summarize representative data from the literature.

Table 1: Gelation Time and Storage Modulus of PEG-based Hydrogels formed via Michael Addition.



PEG Derivativ e 1	PEG Derivativ e 2	Total Polymer Conc. (wt%)	рН	Gelation Time	Storage Modulus (G')	Referenc e
PEG- (Mal) ₂	PEG-(SH)2	13	6.5	> 24 h	Not Reported	[9]
PEG- (Mal)2	PEG-(SH)2	13	7.5	20 h	Not Reported	[9]
4-arm PEG-A	YKNR (peptide)	5	7.4	~15-60 min	~3.8 kPa	[10]
8-arm PEG-A	YKNR (peptide)	5	7.4	~15-60 min	~4.7 kPa	[10]
ETTMP (trithiol)	PEGDA 700	15-90	Not specified	< 2 min	3.5 - 190 kPa	[11]
PEI	PEGDA40 0	30	Not applicable	~10 min	~100 kPa	[7]

Table 2: Swelling Ratio of PEG-based Hydrogels formed via Michael Addition.

PEG Derivative	PEG Derivative 2	Total Polymer Conc. (wt%)	Swelling Ratio (wet/dry mass)	Reference
4-arm PEG-VS	YKNR (peptide)	5	~25	[10]
8-arm PEG-VS	YKNR (peptide)	5	~20	[10]
4-arm PEG-VS	YKNR (peptide)	10	~15	[10]
8-arm PEG-VS	YKNR (peptide)	10	~12	[10]

Application 2: Synthesis of PROTACs

Bis-acrylate-PEG5 is a valuable bifunctional linker for the synthesis of PROTACs. One acrylate group can be reacted with a nucleophile on the E3 ligase ligand, and the other with a



nucleophile on the target protein ligand, or vice versa. The PEG chain enhances the solubility and cell permeability of the final PROTAC molecule.[12]

Protocol 3: General Two-Step Synthesis of a PROTAC using a Bis-acrylate-PEG Linker

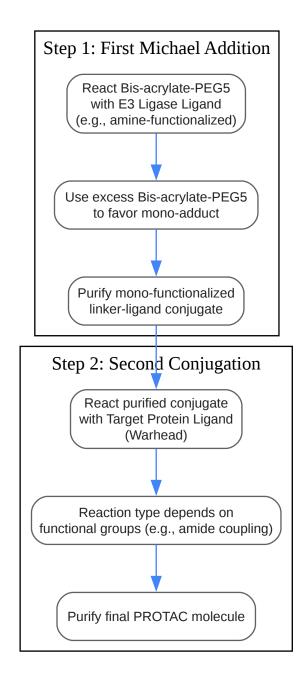
This protocol outlines a general strategy for conjugating an E3 ligase ligand and a target protein ligand to **Bis-acrylate-PEG5**. This often involves a sequential Michael addition and an amide coupling reaction.

Materials:

- Bis-acrylate-PEG5
- E3 Ligase Ligand with a nucleophilic handle (e.g., an amine or thiol)
- Target Protein Ligand (Warhead) with a nucleophilic handle
- Base catalyst (e.g., DIPEA) for Michael addition
- Amide coupling reagents (e.g., HATU, HOBt)
- Anhydrous solvents (e.g., DMF, DCM)

Experimental Workflow:





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Caption: General workflow for two-step PROTAC synthesis.

Step-by-Step Procedure:

First Michael Addition:



- Dissolve the E3 ligase ligand (containing an amine or thiol) and an excess of Bisacrylate-PEG5 in an anhydrous solvent like DMF.
- Add a non-nucleophilic base such as DIPEA to catalyze the reaction.
- Stir at room temperature, monitoring the reaction by LC-MS until the formation of the mono-adduct is maximized.
- Purify the resulting mono-functionalized E3 ligand-linker conjugate using flash column chromatography or preparative HPLC.
- Second Conjugation (Example: Amide Coupling):
 - The remaining acrylate on the purified conjugate can be hydrolyzed to a carboxylic acid.
 - Dissolve the resulting carboxylic acid-functionalized conjugate, the amine-containing target protein ligand, and amide coupling reagents (e.g., HATU) in anhydrous DMF.
 - Add DIPEA and stir at room temperature until the reaction is complete as monitored by LC-MS.
 - Purify the final PROTAC molecule by preparative HPLC.

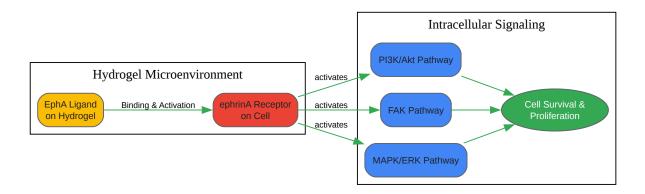
Signaling Pathways Modulated by PEG Hydrogel Scaffolds

The physical and biochemical cues presented by PEG hydrogels can significantly influence cell behavior by modulating intracellular signaling pathways. For instance, functionalizing hydrogels with cell-adhesion ligands can trigger pathways related to cell survival, proliferation, and differentiation.

EphA-ephrinA Signaling and Downstream Pathways

When cells are encapsulated in PEG hydrogels functionalized with EphA and ephrinA ligands, it can mimic cell-cell communication.[13] This interaction can activate several downstream signaling cascades crucial for cell survival and function.





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Caption: EphA-ephrinA signaling initiated by a functionalized hydrogel.

- EphA-ephrinA Signaling: This pathway is critical for cell sorting, adhesion, and migration.

 Activation of Eph receptors on the cell surface by ephrin ligands immobilized on the hydrogel can trigger forward signaling into the cell.[14][15]
- PI3K/Akt Pathway: This is a central pathway for promoting cell survival and proliferation.[8] [10][13][16][17]
- Focal Adhesion Kinase (FAK) Pathway: FAK is a key mediator of integrin signaling and is involved in cell adhesion, migration, and survival.[18][19][20][21]
- MAPK/ERK Pathway: This cascade transduces extracellular signals to the nucleus to regulate gene expression involved in proliferation, differentiation, and survival.[6][22][23][24]
 [25]

By presenting specific ligands, PEG hydrogels can be designed to actively engage these pathways and direct the fate of encapsulated cells for therapeutic benefit.

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